![molecular formula C17H15N5O2S2 B2513463 N-(5-((咪唑并[1,2-a]吡啶-2-基甲基)硫)-1,3,4-噻二唑-2-基)-2,5-二甲基呋喃-3-甲酰胺 CAS No. 1219913-25-3](/img/structure/B2513463.png)
N-(5-((咪唑并[1,2-a]吡啶-2-基甲基)硫)-1,3,4-噻二唑-2-基)-2,5-二甲基呋喃-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2S2 and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物开发
咪唑并[1,5-a]吡啶衍生物因其结构多样性和生物活性而在药物化学领域受到关注。研究人员正在探索其作为以下方面的潜力:
材料科学
咪唑并[1,5-a]吡啶独特的芳香特性使其在材料科学领域具有价值:
抗真菌活性
分子对接研究表明某些咪唑并[1,5-a]吡啶衍生物具有抗真菌作用。 这些化合物可能潜在地对抗真菌感染 .
结核病(TB)治疗
最近的发展包括具有体外抗结核活性的咪唑并[1,2-a]吡啶衍生物。 一些化合物对复制、非复制、多药耐药(MDR)和广泛耐药(XDR)结核菌株有效 .
作用机制
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with a variety of biological targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
It is known that similar compounds, such as imidazo[1,2-a]pyridines, interact with their targets to exert their biological effects . For instance, they can inhibit the activity of CDKs, modulate calcium channels, or act as GABA A receptor modulators .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect cell cycle regulation (via cdk inhibition), neurotransmission (via modulation of gaba a receptors), and calcium signaling .
Result of Action
Similar compounds have been reported to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
生化分析
Biochemical Properties
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazo[1,2-a]pyridine moiety is known to interact with cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These interactions can lead to the modulation of enzyme activity, ion channel function, and neurotransmitter signaling, respectively. Additionally, the thiadiazole ring may interact with sulfur-containing biomolecules, potentially affecting redox reactions and cellular metabolism.
Cellular Effects
The effects of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDKs can lead to alterations in cell cycle progression and proliferation . Furthermore, the compound’s effect on calcium channels and GABA A receptors can impact neuronal signaling and neurotransmission, potentially influencing processes such as synaptic plasticity and memory formation .
Molecular Mechanism
At the molecular level, N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide exerts its effects through various binding interactions with biomolecules. The imidazo[1,2-a]pyridine moiety can bind to the active sites of CDKs, inhibiting their activity and leading to cell cycle arrest . Additionally, the compound may act as a ligand for calcium channels and GABA A receptors, modulating their function and influencing ion flux and neurotransmitter release . These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular metabolism and gene expression, highlighting the importance of temporal effects in understanding its overall impact.
Dosage Effects in Animal Models
The effects of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of cell signaling pathways and gene expression . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful.
Metabolic Pathways
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can affect the compound’s overall efficacy and toxicity, highlighting the importance of understanding its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide within cells and tissues are critical factors that influence its activity and function. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can impact its biochemical effects, highlighting the importance of understanding its transport and distribution dynamics.
Subcellular Localization
The subcellular localization of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide plays a crucial role in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects, emphasizing the importance of subcellular localization in understanding its mechanism of action.
属性
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-10-7-13(11(2)24-10)15(23)19-16-20-21-17(26-16)25-9-12-8-22-6-4-3-5-14(22)18-12/h3-8H,9H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMWTYKHTXMZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
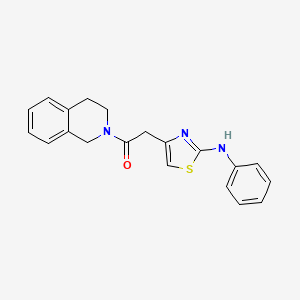
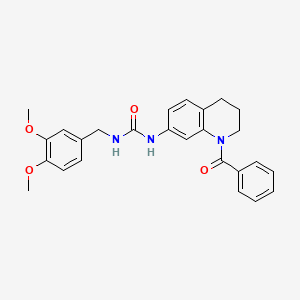
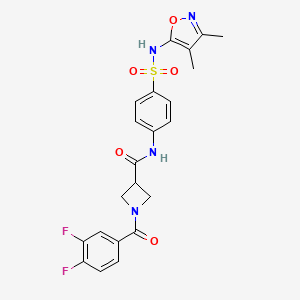

![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)
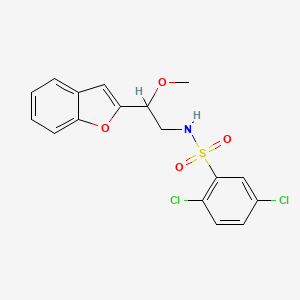
![3,4-dimethoxy-N'-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide](/img/structure/B2513391.png)
![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)
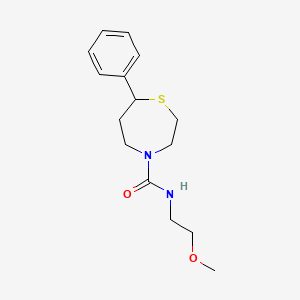
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2513398.png)

![11-(thiophene-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2513402.png)
